

VER-00158411 vs. Selective CHK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VER-00158411

Cat. No.: B611615

[Get Quote](#)

In the landscape of cell cycle checkpoint inhibitors, Checkpoint Kinase 2 (CHK2) has emerged as a critical target for therapeutic intervention, particularly in oncology. CHK2 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, orchestrating cell cycle arrest, DNA repair, or apoptosis.[1][2][3] This guide provides a detailed comparison of **VER-00158411**, a potent dual inhibitor of CHK1 and CHK2, with prominent selective CHK2 inhibitors, offering insights for researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity

A primary consideration in inhibitor selection is its potency and selectivity. **VER-00158411** exhibits potent inhibition of both CHK1 and CHK2 with nearly identical low nanomolar IC50 values.[4][5][6][7][8] In contrast, inhibitors like BML-277 and CCT241533 have been developed for their high selectivity for CHK2 over CHK1.

Table 1: Comparison of Biochemical Potency and Selectivity

Compound	Target(s)	CHK2 IC50	CHK1 IC50	Selectivity (CHK1/CHK2)
VER-00158411	CHK1, CHK2	4.5 nM[4][5][6][7][8]	4.4 nM[4][5][6][7][8]	~1
BML-277	CHK2	15 nM[9][10]	>15,000 nM[2][9]	>1000-fold[2][9]
CCT241533	CHK2	3 nM[1][5]	245 nM[1]	~80-fold[1]

Note: IC50 values are from various sources and may not be directly comparable due to different assay conditions.

Cellular Activity

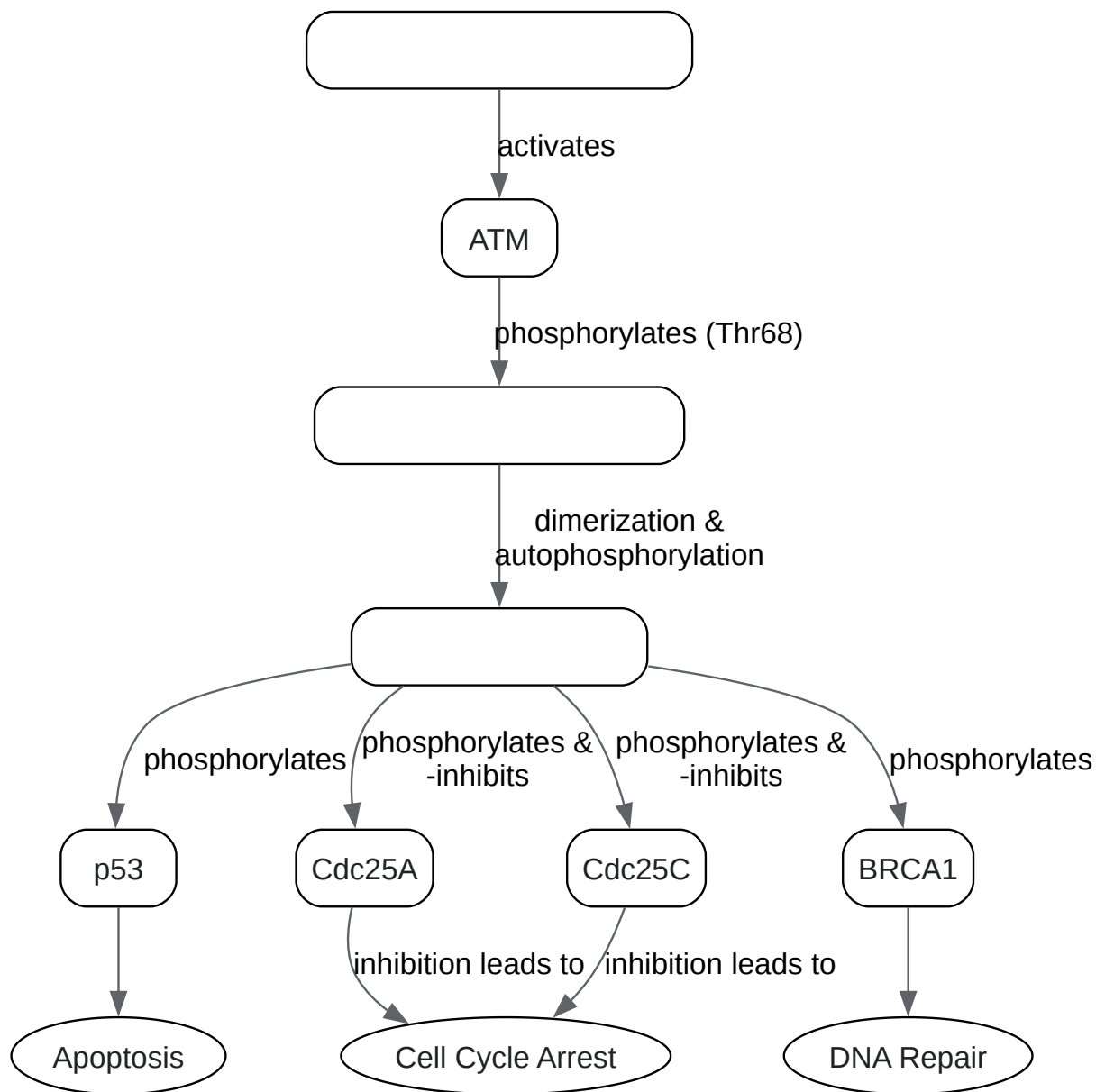
The efficacy of these inhibitors at the cellular level is a crucial indicator of their therapeutic potential. Cellular assays typically measure the inhibition of CHK2 autophosphorylation or the degradation of its downstream targets, such as HDMX, in response to DNA damage.

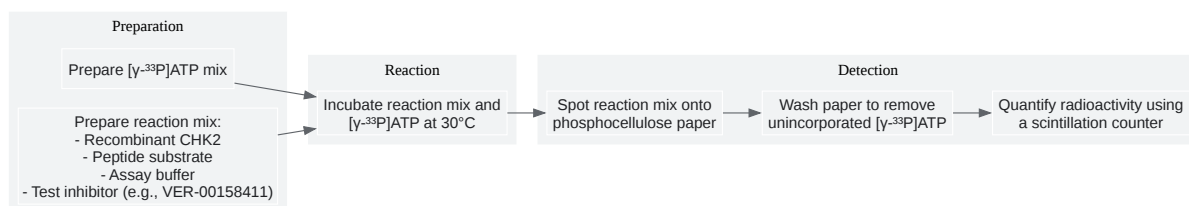
Table 2: Comparison of Cellular Activity

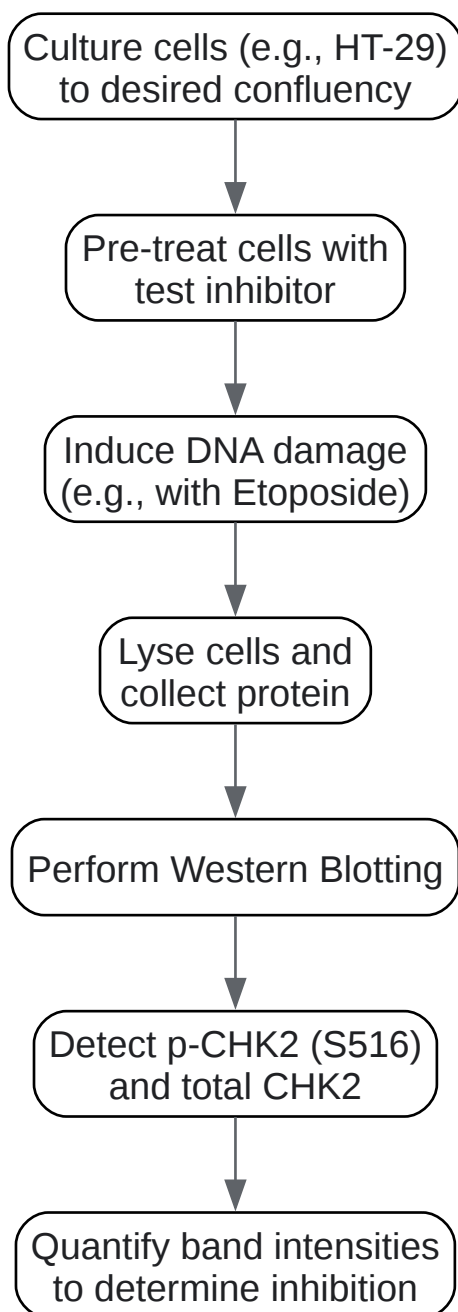
Compound	Cellular Assay	Effective Concentration	Cell Lines Tested
VER-00158411	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.
BML-277	Inhibition of CHK2 phosphorylation at Thr68.[9]	EC50 of 3-7.6 μ M for radioprotection.[10]	Human CD4+ and CD8+ T-cells.[9][10]
CCT241533	Inhibition of CHK2 autophosphorylation at S516 and HDMX degradation.[1][5]	GI50 of 1.7 - 5.1 μ M.[1]	HT-29, HeLa, MCF-7.[1]

CHK2 Signaling Pathway

Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2 at Threonine 68.[10] This phosphorylation event triggers CHK2 dimerization and autophosphorylation, leading to its full activation.[10] Activated CHK2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [VER-00158411 vs. Selective CHK2 Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611615#ver-00158411-vs-chk2-selective-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com